1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid
Description
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15NO4S2 and a molecular weight of 289.37 g/mol . It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 5-methylthiophene ring
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-8-4-5-10(17-8)18(15,16)12-6-2-3-9(7-12)11(13)14/h4-5,9H,2-3,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLAHLXSXCSXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 5-methylthiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfonyl group: The thiophene ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the sulfonylated thiophene derivative.
Introduction of the carboxylic acid group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
- Chemistry :
- Biology :
-
Medicine :
- Ongoing studies are exploring its therapeutic potential, especially in drug development for conditions such as cancer and bacterial infections. The compound's ability to inhibit certain cellular pathways positions it as a candidate for further pharmacological research.
- Industry :
Data Tables
Case Studies and Research Findings
-
Antimicrobial Evaluation :
- A study assessed the compound's effectiveness against Escherichia coli strains, demonstrating a significant reduction in bacterial load at therapeutic concentrations. This suggests its potential use as an antimicrobial agent.
- Cytotoxicity Assessment :
-
Mechanistic Studies :
- Investigations into the compound's interaction with cancer cell lines showed activation of apoptotic pathways, particularly through caspase activation. This highlights its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the piperidine ring.
1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-3-carboxylic acid: This compound has a pyrrolidine ring instead of a piperidine ring, which may affect its chemical and biological properties.
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group, which can influence its reactivity and interactions.
Biological Activity
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid, with the molecular formula C11H15NO4S2 and a molecular weight of 289.37 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Formation of the 5-methylthiophene ring : Achieved through cyclization of suitable precursors.
- Sulfonylation : The thiophene ring is sulfonylated using sulfonyl chlorides in the presence of a base.
- Piperidine synthesis : The piperidine ring is synthesized separately and coupled with the sulfonylated thiophene derivative.
- Carboxylic acid group introduction : Final modification to introduce the carboxylic acid functionality.
These synthetic routes are optimized for yield and purity, often employing scalable reaction conditions suitable for industrial applications .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonyl group can interact with enzymes, potentially inhibiting their activity. This has implications for drug development targeting specific diseases .
- Receptor Interaction : The compound may bind to certain receptors, influencing signaling pathways related to various physiological processes .
Pharmacological Activities
Research indicates that compounds with similar structures exhibit diverse pharmacological activities, which can be extrapolated to this compound:
- Antibacterial Activity : Studies have shown that piperidine derivatives possess antibacterial properties, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Compounds bearing the piperidine nucleus are associated with anti-inflammatory activities, making them candidates for inflammatory disease treatments .
- Anticancer Potential : Some derivatives have demonstrated anticancer effects in vitro, indicating that this compound could be explored for similar therapeutic applications .
Case Studies and Research Findings
A review of literature reveals several studies focusing on compounds related to this compound:
- Antimicrobial Studies : A study evaluated a series of piperidine derivatives for their antibacterial efficacy against various strains. Compounds with similar functionalities showed significant inhibition against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Assays : Another study focused on enzyme inhibitory activities, including acetylcholinesterase (AChE) inhibition. Compounds similar to this compound exhibited promising results in reducing enzyme activity, which could be beneficial in neurodegenerative disease contexts .
- In Vivo Efficacy : Research involving animal models has indicated that certain piperidine derivatives can reduce tumor growth and enhance survival rates in cancer models, supporting their potential as therapeutic agents .
Comparative Analysis
A comparison table highlights the biological activities of this compound with structurally similar compounds:
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Potential |
| 1-(4-Chlorophenyl)sulfonyl-piperidine derivative | High | Yes | Significant |
| 1-(5-Methylthiazol) derivative | Low | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
